Product packaging for 4-(4-Iodophenyl)pyridine(Cat. No.:CAS No. 83420-59-1)

4-(4-Iodophenyl)pyridine

Cat. No.: B3156719
CAS No.: 83420-59-1
M. Wt: 281.09 g/mol
InChI Key: UDXJNRYHGQJHGL-UHFFFAOYSA-N
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Description

Structural Attributes and Significance

4-(4-Iodophenyl)pyridine is a solid at room temperature with a melting point of 204°C. Its molecular structure consists of a pyridine (B92270) ring linked to a phenyl ring at the 4-position, with an iodine atom substituted at the 4-position of the phenyl group. nih.gov This arrangement results in a molecule with the chemical formula C₁₁H₈IN and a molecular weight of approximately 281.09 g/mol . nih.gov

The presence of the iodine atom is a key feature, making it a prominent member of the halogenated heteroaromatic systems. Iodine, being the largest and most polarizable of the common halogens, can participate in a specific type of non-covalent interaction known as a halogen bond. nih.govacs.org This interaction, where the iodine atom acts as an electrophilic region (a halogen bond donor) and a nucleophilic region on another molecule (a halogen bond acceptor) engages with it, is a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.govresearchgate.net The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a halogen bond acceptor, leading to predictable intermolecular interactions. nih.gov

Contemporary Research Significance of Iodophenyl-Pyridine Architectures

The iodophenyl-pyridine scaffold is of significant interest in modern research due to its utility in constructing a diverse range of functional molecules and materials. The pyridine moiety provides a coordination site for metal ions, making these architectures valuable ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). semanticscholar.orgacs.orgmdpi.comnih.gov These materials have applications in areas such as catalysis, gas storage, and sensing.

Furthermore, the carbon-iodine bond is a versatile functional group in organic synthesis, readily participating in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This reactivity allows for the straightforward modification of the this compound core, enabling the synthesis of more complex and tailored molecular structures. acs.org This chemo-selectivity is crucial for creating multifunctional materials where different parts of the molecule can be addressed independently. acs.org

Overview of Key Chemical and Material Science Research Directions

The unique characteristics of this compound and related structures have propelled research in several key directions within chemistry and materials science.

One major area of focus is supramolecular chemistry and crystal engineering . acs.orgsupramolecularevans.com The predictable nature of the halogen bond involving the iodine atom and the coordination capabilities of the pyridine nitrogen allows for the rational design of self-assembling systems. nih.govacs.org Researchers have utilized these interactions to construct a variety of supramolecular architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional networks. researchgate.netacs.org These organized structures are being investigated for applications in nonlinear optics, molecular recognition, and as templates for further chemical transformations.

Another significant research avenue is the development of coordination polymers and metal-organic frameworks (MOFs) . semanticscholar.orgacs.orgnih.gov By using iodophenyl-pyridine ligands, chemists can create robust and porous materials with high surface areas. The properties of these materials can be tuned by varying the metal ion and the specific structure of the ligand. Current research is exploring their use in heterogeneous catalysis, selective gas adsorption, and as platforms for drug delivery.

In the field of materials science , iodophenyl-pyridine derivatives are being explored for the creation of novel functional materials. For instance, they are used as building blocks for polymers with specific electronic and photophysical properties. bohrium.comresearchgate.net The incorporation of the heavy iodine atom can influence properties like phosphorescence, which is relevant for applications in organic light-emitting diodes (OLEDs).

Finally, the iodophenyl-pyridine motif serves as a valuable intermediate in organic synthesis . angenechemical.comgoogle.com Its ability to undergo selective chemical transformations makes it a key component in the synthesis of complex organic molecules, including those with potential biological activity. nih.gov The strategic placement of the iodo and pyridine groups allows for sequential and controlled modifications, leading to the efficient construction of target molecules. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8IN B3156719 4-(4-Iodophenyl)pyridine CAS No. 83420-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJNRYHGQJHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699169
Record name 4-(4-Iodophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83420-59-1
Record name 4-(4-Iodophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Iodophenyl Pyridine and Analogous Structures

Direct Synthetic Routes to 4-(4-Iodophenyl)pyridine

Direct synthesis often involves the modification of a closely related precursor that already contains the 4-phenylpyridine (B135609) skeleton. One of the most prominent methods in this category is the transformation of an aniline derivative.

Transformations from Precursor Aniline Derivatives

A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer-type reaction of a diazonium salt, which is generated from a primary aromatic amine. In the context of this compound synthesis, the precursor is 4-(4-aminophenyl)pyridine.

The process involves two main steps:

Diazotization: The amino group of 4-(4-aminophenyl)pyridine is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), allowing for its substitution by the iodide ion to yield the target compound, this compound.

This sequential diazotization-iodination is a versatile method for preparing aryl iodides from readily available aromatic amines.

Table 1: Reaction Conditions for Diazotization-Iodination of Aromatic Amines

Step Reagents Typical Conditions Purpose
Diazotization Aromatic Amine, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl, H₂SO₄) Aqueous solution, 0–5 °C Conversion of the primary amine to a diazonium salt.
Iodination Arenediazonium Salt, Potassium Iodide (KI) Aqueous solution, gentle warming may be required Substitution of the diazonium group with iodine.

Strategies for Constructing Iodophenyl-Pyridine Frameworks

An alternative to functionalizing a pre-existing phenylpyridine is to construct the biaryl linkage itself. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high efficiency and functional group tolerance.

Cross-Coupling Approaches for Phenyl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions have become fundamental in forming carbon-carbon bonds between sp²-hybridized centers. The most common methods for synthesizing 4-phenylpyridine frameworks are the Suzuki, Stille, and Negishi reactions. researchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. To synthesize this compound, two primary pathways are feasible:

Coupling of 4-pyridylboronic acid with 1,4-diiodobenzene.

Coupling of (4-iodophenyl)boronic acid with a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine). The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. wikipedia.orgquimicaorganica.org

Stille Coupling: This method couples an organotin compound (organostannane) with an organohalide. rsc.orgresearchgate.net The synthesis could proceed by reacting 4-(tributylstannyl)pyridine with 1,4-diiodobenzene, or tributyl(4-iodophenyl)stannane with a 4-halopyridine, catalyzed by a palladium complex. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. mdpi.comacs.org The approach would involve preparing a pyridylzinc halide or a (4-iodophenyl)zinc halide and coupling it with the corresponding iodinated or halogenated partner in the presence of a palladium or nickel catalyst. Organozinc reagents are highly reactive but are also sensitive to moisture and air. rsc.org

Table 2: Overview of Cross-Coupling Reactions for Phenyl-Pyridine Synthesis

Reaction Name Organometallic Reagent Organohalide Partner Key Features
Suzuki Boronic acid/ester Aryl/heteroaryl halide or triflate Mild conditions, commercially available reagents, non-toxic byproducts. wikipedia.orgquimicaorganica.org
Stille Organostannane Aryl/heteroaryl halide or triflate Tolerant to many functional groups, but reagents are toxic. rsc.orgwikipedia.org
Negishi Organozinc Aryl/heteroaryl halide or triflate High reactivity, but reagents are air and moisture sensitive. mdpi.comrsc.org

Incorporating Iodinated Phenyl Moieties into Pyridine (B92270) Systems

Instead of forming the phenyl-pyridine bond as the key step, it is also possible to construct the pyridine ring itself using building blocks that already contain the required 4-iodophenyl group. Several classic named reactions for pyridine synthesis can be adapted for this purpose.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgchemtube3d.com By using 4-iodobenzaldehyde as the aldehyde component, the 4-iodophenyl group is incorporated at the 4-position of the resulting dihydropyridine ring. A subsequent oxidation step is required to aromatize the ring to the final pyridine product. organic-chemistry.org

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org If the α,β-unsaturated carbonyl component (a chalcone derivative) is synthesized to contain a 4-iodophenyl group, this moiety will be incorporated into the final substituted pyridine structure. nih.gov

Guareschi-Thorpe Synthesis: This reaction condenses cyanoacetamide with a 1,3-diketone to form a 2-pyridone derivative. quimicaorganica.org By employing a 1,3-diketone bearing a 4-iodophenyl substituent, this group can be introduced into the pyridine ring system. nih.govrsc.org

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry emphasizes the development of environmentally benign processes. This includes the use of safer solvents (like water), reducing energy consumption, and employing solvent-free conditions.

Microwave-Assisted and Solvent-Free Reaction Protocols

Green chemistry principles have been successfully applied to both the direct synthesis and the construction of iodophenyl-pyridine frameworks.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many organic reactions, including palladium-catalyzed cross-couplings. mdpi.com Microwave-assisted Suzuki and Negishi reactions can often be completed in minutes rather than hours, leading to significant energy savings. rsc.orgdurham.ac.uk Protocols have been developed that use water as the solvent, further enhancing the green credentials of the synthesis. nih.govarkat-usa.orgmdpi.com The Hantzsch pyridine synthesis is also amenable to microwave-assisted, solvent-free conditions, providing rapid and efficient access to the core heterocyclic structure. nih.gov

Solvent-Free and Aqueous Reactions: Several methods have been developed to minimize or eliminate the use of volatile organic solvents.

For the diazotization-iodination of anilines, protocols using solid-supported acids (like silica sulfuric acid) under solvent-free grinding conditions have been reported.

Suzuki couplings can be performed in water, sometimes with the aid of a phase-transfer catalyst or specialized water-soluble ligands, allowing for easy separation of the water-insoluble product by simple filtration. acs.orgdocumentsdelivered.com

Table 3: Green Chemistry Modifications for Synthesis

Synthetic Approach Green Modification Advantages
Diazotization-Iodination Use of solid acid catalysts, solvent-free grinding. Reduced solvent waste, milder conditions.
Suzuki Coupling Microwave irradiation, use of water as a solvent. durham.ac.uknih.govarkat-usa.org Drastically reduced reaction times, elimination of organic solvents, easier product isolation. acs.org
Negishi Coupling Microwave irradiation. mdpi.comrsc.org Significant acceleration of reaction rates. researchgate.net
Hantzsch Synthesis Microwave irradiation, solvent-free conditions. nih.gov Faster reaction, reduced waste.

Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and related 4-arylpyridines has traditionally relied on cross-coupling reactions, often employing palladium catalysts. However, contemporary research focuses on rendering these processes more environmentally benign by exploring alternative catalysts, greener reaction media, and more energy-efficient conditions. Key strategies include the use of earth-abundant metal catalysts, recyclable catalytic systems, and reactions in aqueous or solvent-free environments.

Modern synthetic approaches are increasingly leaning towards catalytic C-C bond-forming reactions that offer high efficiency and selectivity. While specific data for the sustainable synthesis of this compound is not extensively detailed in readily available literature, the principles can be extrapolated from the synthesis of analogous 4-arylpyridine structures. Methodologies such as Suzuki-Miyaura, Negishi, and Hiyama couplings are at the forefront of these efforts.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction is a cornerstone for the formation of C-C bonds. Sustainable adaptations of this method focus on using water as a solvent, employing phosphine-free palladium catalysts, and utilizing recyclable catalytic systems. For instance, the coupling of aryl halides with arylboronic acids can be achieved in aqueous media, significantly reducing the reliance on volatile organic solvents. mdpi.com

Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents: As a more abundant and cost-effective alternative to palladium, nickel catalysis has gained considerable attention. Research has demonstrated the efficacy of nickel catalysts in Suzuki-Miyaura couplings performed in environmentally friendly solvents like 2-Me-THF and tert-amyl alcohol. These methods have shown broad substrate scope, including the coupling of heterocyclic halides with arylboronic acids to produce biaryl products in good to excellent yields.

Nickel-Catalyzed Suzuki–Miyaura Coupling of Heterocyclic Halides

EntryHeterocyclic HalideAryl Boronic AcidSolventCatalystYield (%)
13-Bromo-N-Boc-indolePhenylboronic acidt-Amyl alcoholNiCl₂(PCy₃)₂85
23-Bromo-N-Boc-indolePhenylboronic acid2-Me-THFNiCl₂(PCy₃)₂82
32-BromopyridinePhenylboronic acidt-Amyl alcoholNiCl₂(PCy₃)₂91

Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides, catalyzed by nickel or palladium. Its high functional group tolerance makes it a valuable tool in complex syntheses. taylorandfrancis.com Sustainable approaches to the Negishi coupling focus on performing the reaction under milder conditions and exploring the use of more benign solvents.

Hiyama Coupling: The Hiyama coupling utilizes organosilanes as coupling partners with organic halides, catalyzed by palladium. wikipedia.org A key advantage is the low toxicity of organosilanes. Efforts to enhance the sustainability of this reaction include the development of fluoride-free activation methods and the use of recyclable catalysts. nih.govresearchgate.net

Iron-Catalyzed Synthesis: Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts. Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines, offering high yields in the absence of additives. rsc.org

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. These reactions can often be conducted at room temperature, using light as a clean energy source. While specific applications to the direct synthesis of this compound are still emerging, photocatalytic C-H arylation of pyridines represents a promising avenue for future development. beilstein-journals.orgresearchgate.net

While detailed, tabulated data for the sustainable synthesis of this compound remains a gap in the surveyed literature, the principles and catalytic systems outlined above provide a clear roadmap for its environmentally conscious production. The ongoing development of catalysts based on earth-abundant metals, the use of green solvents, and the application of novel energy sources like visible light are pivotal in advancing the sustainable synthesis of this important chemical compound and its analogs.

Advanced Applications in Materials Science and Catalysis

Organic Electronics and Optoelectronic Materials

The exploration of novel organic materials is a cornerstone of next-generation electronic and optoelectronic devices. While direct and extensive research on 4-(4-Iodophenyl)pyridine as a standalone active component in such devices is still an evolving area, its constituent chemical moieties suggest significant potential. The pyridine (B92270) unit is a well-known electron-withdrawing group, which can facilitate electron transport, while the iodophenyl group can be functionalized, for example, through cross-coupling reactions, to extend the π-conjugated system, a key factor in tuning the electronic properties of organic semiconductors.

Integration into Organic Semiconductor Systems

The integration of this compound into larger organic semiconductor systems is primarily as a precursor or a building block. The carbon-iodine bond in the molecule is a reactive site, particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These synthetic strategies allow for the facile introduction of other aromatic or unsaturated groups, leading to the construction of larger, more complex conjugated molecules.

The general approach involves using this compound as a foundational unit to which other functional groups are attached to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The resulting materials can be designed to have specific bandgaps, making them suitable for various applications in organic electronics.

Reaction Type Reactant Resulting Structure Potential Application
Suzuki CouplingArylboronic acidExtended bi-aryl or poly-aryl systemsOrganic Field-Effect Transistors (OFETs)
Sonogashira CouplingTerminal alkyneAryl-alkyne conjugated systemsOrganic Photovoltaics (OPVs)
Heck CouplingAlkeneAryl-alkene conjugated systemsOrganic Light-Emitting Diodes (OLEDs)

Role in Charge Transport and Light Emitting Devices

Pyridine-containing compounds are widely recognized for their role in facilitating electron transport in organic electronic devices. The nitrogen atom in the pyridine ring has an electron-withdrawing nature, which can lower the LUMO energy level of a molecule, thereby enhancing its ability to accept and transport electrons. Consequently, materials derived from this compound are expected to exhibit n-type (electron-transporting) or ambipolar (both electron and hole-transporting) characteristics.

In the context of Organic Light-Emitting Diodes (OLEDs), pyridine-based materials are often employed as electron-transporting layers (ETLs) or as host materials for phosphorescent emitters. The high triplet energy often associated with pyridine derivatives is beneficial for preventing reverse energy transfer from the phosphorescent dopant to the host, thus enhancing the efficiency of the device. While specific data on this compound in OLEDs is not extensively documented, its derivatives, synthesized via the functionalization of the iodo-group, are promising candidates for these applications. The introduction of bulky substituents can also lead to materials with high glass transition temperatures, which is crucial for the morphological stability and longevity of OLED devices.

Supramolecular Chemistry and Crystal Engineering

The true strength of this compound lies in its ability to form well-defined, predictable, and functional supramolecular assemblies. The presence of both a halogen bond donor (the iodine atom) and a halogen and hydrogen bond acceptor (the nitrogen atom of the pyridine ring) within the same molecule makes it an exceptional building block for crystal engineering.

Halogen Bonding Interactions (Iodine...Nitrogen, Iodine...Pi)

Halogen bonding is a highly directional and specific non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In the case of this compound, the iodine atom acts as the halogen bond donor, and the nitrogen atom of the pyridine ring in an adjacent molecule can act as the halogen bond acceptor. This interaction, denoted as I···N, is a powerful tool for directing the self-assembly of molecules in the solid state.

These I···N halogen bonds are often linear and their strength is comparable to that of conventional hydrogen bonds. This directionality allows for the construction of one-dimensional chains, two-dimensional sheets, and even three-dimensional networks with a high degree of predictability.

Furthermore, the iodine atom can also interact with the π-electron cloud of an aromatic ring, an interaction known as an I···π halogen bond. In the crystalline assemblies of this compound derivatives, this can lead to layered structures where molecules are held together by a combination of I···N and I···π interactions.

Interaction Type Donor Acceptor Typical Distance (Å) **Typical Angle (°) **
Iodine...NitrogenIodinePyridine Nitrogen2.7 - 3.5160 - 180
Iodine...PiIodinePhenyl/Pyridine Ring3.0 - 3.8Variable

Hydrogen Bonding Networks in Crystalline Assemblies

While the pyridine nitrogen is an excellent halogen bond acceptor, it can also participate in hydrogen bonding. In the presence of suitable hydrogen bond donors, such as carboxylic acids or phenols, this compound can form co-crystals where the primary interaction is a hydrogen bond between the donor and the pyridine nitrogen.

The formation of these hydrogen-bonded networks can sometimes compete with or even preclude the formation of halogen bonds. The specific outcome is dependent on the relative strengths of the interactions and the steric environment. For instance, in the presence of a strong hydrogen bond donor, the formation of a robust hydrogen-bonded assembly might be favored over a halogen-bonded one. This competition and synergy between halogen and hydrogen bonding provide a rich landscape for the design of crystalline materials with complex and functional architectures.

Rational Design of Self-Assembled Architectures

The predictability of both halogen and hydrogen bonding involving the iodo and pyridyl functionalities of this compound allows for the rational design of self-assembled architectures. By choosing appropriate complementary molecules (co-formers), it is possible to program the formation of specific supramolecular structures.

For example, the use of di-topic halogen bond acceptors can lead to the formation of molecular ladders or grids, while the combination with multi-topic hydrogen bond donors can result in complex three-dimensional networks. This level of control over the solid-state arrangement of molecules is crucial for the development of materials with desired properties, such as specific optical responses, porosity, or catalytic activity. The self-assembly of this compound and its derivatives is a testament to the power of non-covalent interactions in the bottom-up fabrication of functional materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique chemical structure of this compound makes it a highly valuable ligand for the construction of ordered porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface areas and tunable functionalities.

Ligand Design for Porous Crystalline Materials

The design of this compound as a ligand, or "linker," for framework materials is predicated on several key molecular features:

Coordinating Pyridyl Group: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions or clusters in MOFs. In COFs, this nitrogen can be a site for covalent bond formation or can impart specific functionalities and electronic properties to the framework. acs.org

Rigid Aryl Backbone: The phenyl and pyridine rings connected by a single bond provide a rigid, linear strut. This rigidity is crucial for the formation of well-defined, crystalline structures with permanent porosity, as opposed to amorphous, collapsed networks.

Defined Length and Geometry: As a ditopic, linear linker, it connects two points (e.g., two metal centers in a MOF or two nodes in a COF), allowing for the predictable assembly of extended networks based on the principles of reticular chemistry. tcichemicals.com

Functional Iodine Moiety: The iodine atom serves as a reactive handle for post-synthetic modification (PSM). This allows for the introduction of new functional groups into the framework after its initial synthesis, enabling the fine-tuning of the material's properties for specific applications.

These characteristics position this compound as an ideal candidate for creating robust and functional porous materials with tailored pore environments.

Structural Integration and Topology of Framework Materials

The geometry of this compound strongly influences its integration into a framework and the resulting network topology. When used as a linear, two-connected linker, it can give rise to a variety of well-established network structures. For instance, in combination with four-connected square-planar nodes (like paddlewheel metal clusters), it can form two-dimensional sheets with a sql (square lattice) topology or three-dimensional frameworks with a cds (CdSO₄) topology. mdpi.com

The specific coordination environment of the metal ion and the reaction conditions can direct the assembly towards different outcomes. In MOFs constructed with multitopic ligands containing a phenylpyridine core, complex 2-nodal and 3-nodal connected 3D frameworks have been observed. rsc.org The analysis of these structures through topological simplification is critical for understanding and designing new materials with desired properties, such as specific pore sizes or mechanical stability. ucl.ac.ukwhiterose.ac.uk

Framework TypeAnalogous LinkerNode TypeResulting TopologyReference
MOF4,4'-Bipyridine (B149096)4-connected square-planar Ni²+cds (3D) mdpi.com
MOF4,4'-Bipyridine4-connected square-planar transition metalssql (2D) mdpi.com
MOF4-(4-carboxyphenyl)-terpyridineCo²⁺/Ni²⁺ paddlewheel & linker(4·6²)₂(4⁷·6¹⁸·8³) (3D) rsc.org
COFPhenylpyridine-based diamineTriformylbenzene derivativeLayered 2D sheets researchgate.net

Catalytic Applications within Framework Structures (e.g., Electrocatalysis)

Frameworks incorporating pyridine-based linkers are increasingly explored for catalytic applications, particularly in electrocatalysis. The nitrogen atoms within the COF or MOF structure can act as Lewis basic sites or can be metalated to form active catalytic centers.

Research has demonstrated that MOFs built with ligands analogous to this compound are effective electrocatalysts for the hydrogen evolution reaction (HER). For example, 3D MOFs based on 4,4'-bipyridine and nickel or cobalt centers have shown favorable kinetics and stability for HER. rsc.org Similarly, MOFs constructed from a terpyridine ligand containing the 4-phenylpyridine (B135609) unit have also been investigated as electrocatalysts for hydrogen evolution. rsc.org The ordered structure of the framework ensures that the active sites are well-defined and accessible, while the porous nature facilitates mass transport of reactants and products. The incorporation of this compound is expected to yield materials with similar or enhanced catalytic activities, with the potential for the iodine atom to modulate the electronic properties of the active sites.

Development of Chiral Dopants for Liquid Crystalline Phases

A critical application of specialized organic molecules is in the formulation of liquid crystal displays. Cholesteric (or chiral nematic) liquid crystal phases are achieved by adding a small amount of a chiral molecule, known as a chiral dopant, to a standard nematic liquid crystal host. nih.govbeilstein-journals.org This induces a macroscopic helical twisting of the liquid crystal director.

It is fundamentally important to note that this compound is an achiral molecule; it is superimposable on its mirror image. Therefore, in its unmodified form, it cannot function as a chiral dopant. To be used for this purpose, it must be chemically modified to introduce chirality. This can be achieved by attaching a known chiral moiety to its structure, for example, by derivatizing the phenyl or pyridine ring with a chiral side chain (e.g., from isosorbide (B1672297) or a chiral alcohol). nih.gov

The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce a helical structure in a given nematic host. researchgate.netnih.gov A high HTP value is desirable as it means a smaller amount of the dopant is needed to achieve a specific helical pitch. beilstein-journals.org While no chiral derivatives of this compound have been specifically reported as liquid crystal dopants, the HTP values of other known dopants provide a benchmark for the performance that such a derivative would need to achieve.

Chiral Dopant ClassExample Structure TypeReported HTP (µm⁻¹)Reference
Isosorbide DerivativesReactive dopant with isosorbide core~100 nih.gov
AzobenzenophanesPlanar chiral cyclic azobenzene>80 rsc.org
Binaphthyl Derivatives(R)-6,6'-Dihalo-binaphthylVariable (e.g., ~20-50) researchgate.net
Difluoro-dioxanes4,6-Diphenyl-5,5-difluoro-1,3-dioxane15 - 38 nih.govbeilstein-journals.org

The development of a chiral dopant from this compound would involve synthesizing a derivative that combines the rigid, rod-like shape of the parent molecule—which promotes good miscibility with nematic hosts—with a potent chiral element to induce efficient helical twisting.

Spectroscopic and Computational Investigations of 4 4 Iodophenyl Pyridine

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and bonding characteristics of chemical compounds. For 4-(4-Iodophenyl)pyridine, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the electronic environment of its atoms and the nature of its covalent bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to the protons and carbon atoms of its two aromatic rings.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine (B92270) ring are generally observed at a lower field (higher ppm) compared to those on the iodophenyl ring due to the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded. The protons on the iodophenyl ring exhibit a characteristic AA'BB' splitting pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the pyridine ring show characteristic shifts, with the carbon adjacent to the nitrogen (C-2' and C-6') and the carbon at the para position (C-4') appearing at lower fields. The iodophenyl ring carbons also have distinct chemical shifts, with the carbon atom directly bonded to the iodine atom (C-4) being significantly influenced by the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound*

Position¹H NMR (ppm)¹³C NMR (ppm)
H-2, H-6~7.40-7.50 (d)C-1: ~138
H-3, H-5~7.80-7.90 (d)C-2, C-6: ~129
H-2', H-6'~8.60-8.70 (d)C-3, C-5: ~138
H-3', H-5'~7.50-7.60 (d)C-4: ~95
C-2', C-6': ~150
C-3', C-5': ~121
C-4': ~147

*Values are estimated based on data for analogous compounds such as 4-phenylpyridine (B135609), 4-iodopyridine, and other substituted biphenyls. The actual experimental values may vary. testbook.comchemicalbook.com

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the pyridine and substituted benzene rings.

Key vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N Ring Stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the stretching vibrations within the two aromatic rings. The C=N stretching of the pyridine ring is a notable feature in this region.

C-H In-plane and Out-of-plane Bending: These vibrations appear in the region from 1300 cm⁻¹ to 690 cm⁻¹. The pattern of the C-H out-of-plane bending bands, particularly between 900 and 690 cm⁻¹, is indicative of the substitution pattern on the aromatic rings.

C-I Stretching: The vibration associated with the carbon-iodine bond is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, due to the large mass of the iodine atom.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C and C=N Ring Stretch1600 - 1400
C-H Out-of-plane Bending900 - 690
C-I Stretch600 - 500

Data based on characteristic frequencies for substituted pyridines and iodobenzenes. oregonstate.eduresearchgate.netabdn.ac.uk

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the nature of intermolecular interactions that govern the crystal packing.

Analysis of Molecular Conformation and Packing Motifs

In the solid state, the this compound molecule is expected to be largely planar, although a slight dihedral angle between the pyridine and iodophenyl rings is common in biphenyl-type systems due to steric hindrance between ortho-hydrogens. This twist angle is a key conformational parameter. Crystal packing studies of analogous compounds reveal that these molecules often arrange in layered or herringbone motifs, driven by a combination of directional intermolecular forces. mdpi.comwhiterose.ac.uk

Characterization of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the crystalline state is directed by a hierarchy of non-covalent interactions. The presence of both a halogen atom (iodine) and a Lewis basic nitrogen site makes halogen bonding a primary and highly influential interaction.

Halogen Bonding (I···N): A key interaction is the halogen bond formed between the electrophilic region (σ-hole) on the iodine atom of one molecule and the lone pair of electrons on the nitrogen atom of a neighboring pyridine ring. This is a strong, directional interaction that often leads to the formation of one-dimensional supramolecular chains or zigzag patterns. The strength and directionality of the I···N bond are comparable to conventional hydrogen bonds.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into the properties of this compound. niscpr.res.inredalyc.org

DFT calculations can be used to:

Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the two rings. These calculated parameters can be compared with experimental data from X-ray crystallography. mdpi.com

Predict Spectroscopic Properties: Computational methods can simulate NMR and IR spectra. Calculated chemical shifts and vibrational frequencies can aid in the assignment of experimental spectra.

Analyze Electronic Structure: DFT allows for the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding its electronic properties and reactivity. The molecular electrostatic potential (MEP) surface can also be calculated to visualize electron-rich and electron-deficient regions, identifying likely sites for intermolecular interactions, such as the electrophilic σ-hole on the iodine atom and the nucleophilic region on the pyridine nitrogen. niscpr.res.in

Quantify Intermolecular Interactions: The energies of intermolecular interactions, such as halogen bonds and π-π stacking, can be calculated to assess their relative strengths and their roles in the supramolecular assembly.

These computational studies provide a molecular-level understanding of the structure, properties, and interactions of this compound, corroborating and expanding upon the findings from experimental spectroscopic and crystallographic investigations.

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into geometry, stability, and reactivity. nih.gov For this compound, DFT calculations, typically employing functionals like Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP) and basis sets such as 6-311G** or 6-311++G(d,p), are used to optimize the molecular geometry and determine its electronic properties. researchgate.netscispace.com

The optimized structure of this compound reveals a non-planar arrangement, with a specific dihedral angle between the pyridine and iodophenyl rings. This twisting is a result of the balance between steric hindrance and the electronic effects of the substituents. The electronic structure is characterized by the distribution of electron density across the molecule. The iodine atom, being highly polarizable, and the nitrogen atom in the pyridine ring, being electronegative, significantly influence this distribution.

Table 1: Representative Theoretical Calculation Parameters for Pyridine Derivatives
ParameterMethodologyBasis SetTypical Application
Geometry OptimizationDFT/B3LYP6-311++G(d,p)Determining the lowest energy structure. researchgate.netscispace.com
Electronic PropertiesDFT/B3LYP6-311++G(d,p)Calculating orbital energies and charge distribution. irjweb.com
NBO AnalysisDFT/B3LYP6-311G**Analyzing hyperconjugative interactions and charge delocalization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, which can act as an electron donor. The LUMO, conversely, is likely centered on the electron-deficient pyridine ring, which acts as an electron acceptor. youtube.com This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

The energies of the HOMO and LUMO, and consequently the energy gap, can be calculated using DFT methods. For structurally similar compounds like (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO energy gap has been calculated to be 5.302 eV. scispace.com For quinoline (benzo[b]pyridine), the calculated gap is approximately 4.83 eV. scirp.org These values suggest that this compound would also possess a significant energy gap, indicating considerable kinetic stability. Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com

Table 2: Representative Frontier Molecular Orbital Data for Related Aromatic Compounds
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Compound
(RS)-(4-bromophenyl)(pyridine-2yl)methanol--5.302Structural analogue scispace.com
Quinoline-6.646-1.8164.830Related heterocyclic aromatic scirp.org
A Triazine Derivative-6.297-1.8104.487Illustrative example irjweb.com

Electrostatic Potential Mapping and Reactivity Predictions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map displays different potential values on the electron density isosurface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow denote areas with near-zero or intermediate potential. researchgate.net

In the MEP map of this compound, the most negative potential (red region) is anticipated to be localized around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. researchgate.net This makes the nitrogen atom the primary site for protonation and interaction with electrophiles.

Conversely, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is expected along the extension of the C-I bond on the iodine atom. mdpi.com This electron-deficient area (blue region) arises from the anisotropic distribution of electron density around the halogen atom and is a key feature that enables iodine to act as a halogen bond donor. researchgate.net The hydrogen atoms on the aromatic rings will also exhibit positive potential. This detailed charge mapping allows for the prediction of intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the molecule's behavior in supramolecular chemistry and crystal engineering. nih.govmdpi.com

Computational Modeling of Non-Covalent Interactions

Computational modeling is essential for understanding the nature and strength of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. nih.gov The presence of an iodophenyl group and a pyridine ring facilitates a variety of such interactions.

The most significant non-covalent interaction for this molecule is the halogen bond. bohrium.com This is a directional interaction between the electropositive σ-hole on the iodine atom and a Lewis base, in this case, the lone pair of the nitrogen atom of another pyridine ring (C-I···N). nih.gov Computational methods, such as DFT and high-level ab initio calculations, can be used to model these interactions, determining their geometry (bond length and angle) and interaction energy. nih.gov For iodo-perfluorocarbons interacting with pyridine, N-I bond distances in crystal structures are found to be in the range of 2.75 to 2.96 Å. rsc.org

Besides halogen bonding, other non-covalent forces play a role in the crystal structure. These include:

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron clouds of a neighboring molecule.

Tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts within the crystal lattice, providing a detailed picture of the forces that hold the molecules together. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of 4-(4-Iodophenyl)pyridine is crucial for its widespread application. While established methods provide access to this compound, future research will likely focus on developing more sustainable and atom-economical synthetic routes. Modern cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings, are powerful tools for the formation of the carbon-carbon bond between the pyridine (B92270) and iodophenyl rings. materialsciencejournal.orgnih.govub.edu The development of novel palladium-catalyzed cross-coupling reactions continues to be an active area of research, with the potential for milder reaction conditions and higher yields. nih.govresearchgate.net

Future investigations may explore alternative coupling partners and catalytic systems to enhance the efficiency and functional group tolerance of the synthesis. The development of one-pot procedures that minimize purification steps and reduce waste is also a significant goal. Furthermore, exploring greener reaction media and catalyst systems will contribute to more environmentally benign synthetic protocols.

Table 1: Comparison of Potential Synthetic Routes for this compound

Coupling ReactionReactantsCatalyst SystemAdvantagesPotential Research Directions
Suzuki-Miyaura Coupling 4-Halopyridine and (4-Iodophenyl)boronic acid (or esters)Palladium catalyst with a phosphine (B1218219) ligand and a baseHigh functional group tolerance, commercially available reagents, and environmentally benign byproducts. materialsciencejournal.orgDevelopment of more active and stable catalysts, exploration of water as a solvent. materialsciencejournal.org
Negishi Coupling 4-Halopyridine and (4-Iodophenyl)zinc halidePalladium or Nickel catalystHigh reactivity and functional group tolerance. nih.govOptimization of organozinc reagent preparation, expansion to a wider range of functionalized substrates. nih.gov
Sonogashira Coupling 4-Halopyridine and 4-Iodoethynylbenzene (followed by reduction)Palladium and Copper co-catalyst with a baseForms a C(sp)-C(sp2) bond, useful for creating extended π-systems. ub.eduDevelopment of copper-free Sonogashira protocols, investigation of tandem reaction sequences. ub.edu

Expanding the Scope of Material Science Applications

The unique structural and electronic properties of this compound make it a promising candidate for various applications in material science. Its pyridine nitrogen atom can coordinate with metal ions, while the iodophenyl group can participate in halogen bonding and other non-covalent interactions, making it an excellent building block for supramolecular assemblies.

The use of pyridine-containing ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) is a well-established field. nih.gov The rigid nature of the this compound ligand can lead to the formation of well-defined and porous structures with potential applications in gas storage, separation, and catalysis. Future research will likely focus on synthesizing novel coordination polymers and MOFs incorporating this ligand and exploring their functional properties. The crystal structures of such materials will provide valuable insights into the role of intermolecular interactions in directing the self-assembly process.

Furthermore, the luminescent properties of metal complexes containing pyridine derivatives suggest that this compound could be utilized in the development of luminescent materials . nih.govnih.gov The introduction of the heavy iodine atom could potentially enhance phosphorescence through the heavy-atom effect, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Future work will involve the synthesis and characterization of metal complexes of this compound and a thorough investigation of their photophysical properties.

Advanced Computational Studies for Predictive Design

Advanced computational methods play a crucial role in understanding the structure-property relationships of molecules and in guiding the design of new materials with desired functionalities. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating the electronic structure, intermolecular interactions, and dynamic behavior of molecules like this compound. nih.govresearchgate.net

Future computational studies will likely focus on:

Electronic Property Analysis: DFT calculations can provide detailed insights into the electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net This information is vital for understanding its reactivity and predicting its behavior in different chemical environments.

Intermolecular Interaction Studies: Computational modeling can be used to investigate the nature and strength of intermolecular interactions, such as halogen bonding and π-π stacking, in the solid state of this compound and its derivatives. This understanding is critical for crystal engineering and the design of supramolecular architectures.

Predictive Design of Derivatives: Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish relationships between the structural features of this compound derivatives and their properties. researchgate.netnih.gov This allows for the in silico design of new molecules with enhanced performance for specific applications. Molecular dynamics simulations can further be used to predict the behavior of these designed molecules in complex environments, such as within a material matrix. nih.govnih.gov

By combining experimental and computational approaches, researchers can accelerate the discovery and development of new materials based on the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Iodophenyl)pyridine and its derivatives?

  • Methodology : The compound is typically synthesized via nitration of 4-(4-halophenyl)pyridine (halo = Cl, Br, I) using concentrated nitric and sulfuric acids at 5–10°C, followed by reduction to 4-(3-aminophenyl)pyridine . For example, nitration of 4-(4-chlorophenyl)pyridine yields 4-(4-chloro-3-nitrophenyl)pyridine, which is reduced to the amino derivative. Key parameters include temperature control to avoid side reactions and stoichiometric optimization of nitrating agents.
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Purity is confirmed via melting point analysis and HPLC .

Q. How are structural and spectral characteristics of this compound validated?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR identify substituent positions on the pyridine and phenyl rings. For instance, deshielded aromatic protons near the iodine atom appear at δ 7.5–8.5 ppm .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. The iodine atom’s heavy electron density aids in phasing .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 297.01 for C11_{11}H8_8IN) .

Q. What are common derivatives of this compound, and how are they prepared?

  • Derivatization Strategies :

  • Reductive Alkylation : Reacting 4-(3-aminophenyl)pyridine with aldehydes/ketones under H2_2/Pd-C yields N-alkylated derivatives (e.g., 3-(4-pyridyl)-N-ethylaniline) .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the iodine position .
  • Thiophene Fusion : Cyclization with thiophene precursors generates fused heterocycles, validated by pmr spectra and desulfurization products .

Advanced Research Questions

Q. How is this compound utilized in targeted drug discovery?

  • Case Study : Fluorinated derivatives (e.g., 3-[[4-(4-Iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine) act as dopamine D4_4 receptor ligands for positron emission tomography (PET) imaging. Radiolabeling with 124^{124}I enables in vivo tracking of receptor density in neurological disorders .
  • Challenges : Balancing lipophilicity (LogP ~2.5–3.5) and blood-brain barrier permeability requires structural tweaks, such as adding polar sulfonyl groups .

Q. What crystallographic challenges arise in resolving this compound complexes?

  • Software : SHELXL refines high-resolution data but struggles with twinning or disorder in bulky substituents. Heavy-atom methods leverage iodine’s anomalous scattering for phase determination .
  • Data Interpretation : Contradictions in bond angles (e.g., C-I-C vs. C-N-C) may arise from lattice packing effects, resolved via Hirshfeld surface analysis .

Q. How do electronic effects of the iodine substituent influence reactivity?

  • Regioselectivity : The iodine atom’s electron-withdrawing nature directs electrophilic substitution to the para position on the phenyl ring. Nitration at the meta position (relative to iodine) is favored due to steric hindrance .
  • Cross-Coupling : Iodine’s leaving-group ability facilitates Ullmann or Buchwald-Hartwig amination, but competing proto-deiodination requires Pd(OAc)2_2/XPhos catalytic systems .

Q. How can researchers resolve contradictions in synthetic yields or spectral data?

  • Case Analysis : Discrepancies in nitration yields (40–70%) may stem from trace moisture deactivating HNO3_3. Karl Fischer titration ensures anhydrous conditions .
  • Spectral Mismatches : PMR signal splitting in thiophene-fused derivatives (e.g., 3-(4'-pyridyl)-thiophene) may indicate rotational isomerism, resolved via variable-temperature NMR .

Methodological Best Practices

  • Safety : Handle hygroscopic intermediates (e.g., 4-(3-aminophenyl)pyridine) under N2_2 to prevent oxidation. Use PPE (gloves, goggles) as per SDS guidelines .
  • Data Reproducibility : Document reaction parameters (temp, solvent purity) and validate spectral assignments against computed DFT models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.